L-Ascorbic acid, phosphate
Description
Contextualization within Ascorbic Acid Chemistry
L-ascorbic acid is a water-soluble organic compound with the chemical formula C₆H₈O₆. wikipedia.org It is a vital nutrient for humans and plays a crucial role in numerous biological functions, including the synthesis of collagen, a key protein in connective tissues, and acting as a potent antioxidant. liposhell.plchemicalsafetyfacts.org The antioxidant properties of L-ascorbic acid stem from its ability to donate electrons, thereby neutralizing harmful free radicals. brieflands.com
The chemical structure of L-ascorbic acid features an enediol group within a five-membered lactone ring, which is responsible for its acidic and reducing properties. liposhell.pl However, this same structure makes the molecule highly susceptible to oxidation, especially when exposed to air, light, and heat. pravadaprivatelabel.com This instability leads to the formation of dehydroascorbic acid and other degradation products, resulting in a loss of biological activity. who.int
Rationale for Phosphorylation: Enhanced Chemical Stability and Biological Utility
To overcome the inherent instability of L-ascorbic acid, scientists have developed phosphorylated derivatives, such as L-ascorbic acid 2-phosphate and its various salts (e.g., sodium ascorbyl phosphate (B84403), magnesium ascorbyl phosphate). specialchem.comhalecosmeceuticals.comsigmaaldrich.com Phosphorylation involves the esterification of one of the hydroxyl groups of ascorbic acid with a phosphate group. This modification protects the vulnerable enediol system from oxidation, significantly increasing the molecule's stability. nih.gov
The enhanced stability of L-ascorbic acid phosphate makes it a superior alternative in many applications. pravadaprivatelabel.comhalecosmeceuticals.com For instance, in skincare formulations, these derivatives have a longer shelf life and are less prone to discoloration and degradation. specialchem.comtreasureactives.com
Crucially, L-ascorbic acid phosphate acts as a pro-vitamin C. researchgate.net Once absorbed into the skin or utilized in a biological system, enzymes such as phosphatases can hydrolyze the phosphate group, releasing active L-ascorbic acid. jst.go.jpfujifilm.comnih.gov This enzymatic conversion ensures that the benefits of vitamin C, such as antioxidant protection and collagen synthesis stimulation, are delivered effectively. invivochem.comdrugbank.com Studies have shown that these derivatives can penetrate the skin and are converted to ascorbic acid, thereby exerting their biological effects. nih.govmdpi.com
The synthesis of these phosphorylated compounds can be achieved through various chemical and enzymatic methods. jst.go.jppatsnap.comnih.gov This allows for the production of stable and biologically available forms of vitamin C for a wide range of uses.
Chemical Properties of L-Ascorbic Acid and its Phosphate Derivatives
| Property | L-Ascorbic Acid | L-Ascorbic Acid 6-Phosphate | L-Ascorbic Acid 2-Phosphate (Magnesium Salt) |
|---|---|---|---|
| Chemical Formula | C₆H₈O₆ wikipedia.org | C₆H₉O₉P nih.gov | C₆H₆Mg₁.₅O₉P · xH₂O sigmaaldrich.com |
| Molecular Weight | 176.12 g/mol | 256.10 g/mol nih.gov | 289.54 g/mol (anhydrous basis) sigmaaldrich.com |
| Stability | Unstable, sensitive to light, air, and heat pravadaprivatelabel.comresearchgate.net | More stable than L-ascorbic acid researchgate.net | Stable derivative of vitamin C sigmaaldrich.comnih.gov |
| Solubility in Water | Freely soluble wikipedia.org | Data not available | Freely soluble fujifilm.com |
Table of Compounds Mentioned
| Compound Name |
|---|
| L-Ascorbic acid |
| L-Ascorbic acid, phosphate |
| Dehydroascorbic acid |
| L-ascorbic acid 2-phosphate |
| Sodium ascorbyl phosphate |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
125913-31-7 |
|---|---|
Molecular Formula |
C6H11O10P |
Molecular Weight |
274.12 g/mol |
IUPAC Name |
(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;phosphoric acid |
InChI |
InChI=1S/C6H8O6.H3O4P/c7-1-2(8)5-3(9)4(10)6(11)12-5;1-5(2,3)4/h2,5,7-10H,1H2;(H3,1,2,3,4)/t2-,5+;/m0./s1 |
InChI Key |
DBSABEYSGXPBTA-RXSVEWSESA-N |
SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O.OP(=O)(O)O |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.OP(=O)(O)O |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O.OP(=O)(O)O |
Origin of Product |
United States |
Synthetic Methodologies for L Ascorbic Acid, Phosphate
Chemical Synthesis Pathways
Chemical synthesis offers robust and scalable methods for the production of L-Ascorbic acid, phosphate (B84403). These routes often involve the use of protecting groups and specific phosphorylating agents to achieve regioselectivity.
Catalytic Esterification Routes
Catalytic esterification is a prominent chemical method for synthesizing L-Ascorbic acid, phosphate. One approach involves the reaction of L-ascorbic acid (or its 5,6-O-isopropylidene derivative) with a phosphorylating agent like phosphorous oxychloride in the presence of a tertiary amine, such as pyridine. lookchem.com Maintaining the reaction mixture at a high pH, typically between 8 and 13, is crucial for achieving high yields of the 2-phosphate ester. lookchem.com
Another patented method utilizes more readily available and less expensive reactants. This process employs L-ascorbic acid raw powder, a metaphosphate phosphorylating agent like sodium trimetaphosphate, and a catalyzing ion from the group of calcium, strontium, or barium. core.ac.ukacs.org The reaction proceeds in an aqueous solvent, and the pH is maintained between 3 and 12. acs.org This catalyzed synthesis is characterized by short reaction times, generally ranging from 15 minutes to 2 hours, at moderate temperatures around 18°C. acs.org
| Reactant Category | Example Compound | Role |
| Vitamin C Source | L-Ascorbic Acid | Starting material |
| Phosphorylating Agent | Sodium Trimetaphosphate | Phosphate group donor |
| Catalyst | Calcium Chloride | Accelerates the reaction |
| Base | Calcium Hydroxide | pH control |
A table summarizing the reactants in a catalytic esterification process as described in patent CN101665517B. core.ac.uk
Phosphoryl Rearrangement Approaches
Phosphoryl rearrangement presents an alternative pathway for the synthesis of L-Ascorbic acid 2-phosphate. A notable method involves the initial silylation of L-ascorbic acid to form a fully trimethylsilylated intermediate. This protected derivative is then reacted with a phosphorylating agent. The subsequent key step is a thermal rearrangement of the phosphoryl group to yield a mixture of bis(trimethylsilyl)-3,5,6-tris-O-(trimethylsilyl)-L-ascorbic acid 2-O-phosphate and its 3-O-isomer. The desired 2-O-phosphate product can then be selectively isolated, for instance, by treatment with cyclohexylamine (B46788) to form the tricyclohexylammonium salt in significant yields. This approach leverages the strategic migration of the phosphoryl group to achieve the final product. The dokumen.pubresearchgate.net-phospha-Brook rearrangement is a related transformation that involves the migration of a phosphonyl group from a carbon to an oxygen atom, providing a valuable tool for creating α-phosphoryloxy esters. acs.orgtandfonline.com
Biocatalytic Production Strategies
Biocatalytic methods are gaining prominence as environmentally friendly and highly selective alternatives to chemical synthesis. These strategies typically employ enzymes to catalyze the phosphorylation of L-ascorbic acid.
Enzymatic Phosphorylation by Acid Phosphatases
The enzymatic synthesis of L-Ascorbic acid-2-phosphate (AsA-2P) from L-ascorbic acid can be efficiently achieved using acid phosphatases. dokumen.pub Specifically, acid phosphatase from Pseudomonas aeruginosa has demonstrated significant efficacy in this phosphorylation reaction. dokumen.pub The enzyme catalyzes the transfer of a phosphate group from a donor molecule, such as sodium pyrophosphate, to the C2 position of L-ascorbic acid. dokumen.pub This biocatalytic approach is valued for its high regioselectivity, avoiding the need for protecting groups that are often required in chemical synthesis. The reaction is typically conducted in an aqueous medium under mild conditions.
Heterologous Expression Systems for Enzyme Production
To ensure a sufficient and cost-effective supply of the necessary enzyme, heterologous expression systems are widely used. The gene encoding the Pseudomonas aeruginosa acid phosphatase (PaAPase) has been successfully expressed in Escherichia coli BL21. dokumen.pub This allows for the large-scale production of the recombinant enzyme. dokumen.pub By optimizing fermentation conditions, significant quantities of the active enzyme can be produced, with maximal dry cell weight reaching 8.5 g/L and phosphorylating activity of 1127.7 U/L. dokumen.pub In other studies, protein engineering has been employed to enhance the phosphorylation efficiency of the P. aeruginosa acid phosphatase. acs.org A mutant enzyme, Var₅ (G125E/D135T/S136N), exhibited an 80% higher maximum enzyme activity after 10 hours of fermentation compared to the wild-type enzyme. acs.org Another example of heterologous expression involves overexpressing a purple acid phosphatase gene from Arabidopsis thaliana in Echinacea purpurea hairy roots to enhance the production of secondary metabolites.
Optimization of Biocatalytic Reaction Parameters
Maximizing the yield and efficiency of the enzymatic production of AsA-2P requires careful optimization of several reaction parameters. For the recombinant P. aeruginosa acid phosphatase, key parameters have been identified and optimized. dokumen.pub The optimal temperature for the enzyme's activity is 50°C, and the optimal pH is 5.0. dokumen.pub However, for the production of AsA-2P using whole cells, the optimal conditions were found to be a pH of 4.0 and a temperature of 30°C. dokumen.pub The presence of certain metal ions, specifically 0.1 mM Ca²⁺, was also found to be optimal for the reaction. dokumen.pub Substrate concentrations are another critical factor; optimal production was achieved with 88 g/L of L-ascorbic acid and 160 g/L of sodium pyrophosphate. dokumen.pub Under these optimized conditions, a maximal AsA-2P concentration of 50.0 g/L with a conversion rate of 39.2% was obtained within 10 hours. dokumen.pub Further protein engineering efforts resulted in a mutant enzyme that achieved a final AsA-2P titer of 61.5 g/L at 8 hours with a maximal conversion of 48.6%. acs.org
| Parameter | Wild-Type PaAPase dokumen.pub | Engineered PaAPase (Var₅) acs.org |
| Optimal Temperature | 50 °C | Not Specified |
| Optimal pH | 5.0 | Not Specified |
| Kₘ for AsA | 93 mM | 223.9 mM |
| kcat | 4.2 s⁻¹ | 18.6 s⁻¹ |
| Max Enzyme Activity | 1127.7 U/L | 2080.4 U/L |
| Max AsA-2P Titer | 50.0 g/L | 61.5 g/L |
| Max Conversion | 39.2% | 48.6% |
A table comparing the kinetic and production parameters of wild-type and engineered Pseudomonas aeruginosa acid phosphatase.
Physicochemical Stability and Degradation Kinetics
Hydrolytic Stability Profiles
Hydrolysis is a key degradation pathway for L-ascorbic acid, involving the cleavage of its lactone ring. The rate and products of this process are highly dependent on the chemical environment.
The pH of an aqueous solution is a determining factor in the stability of L-ascorbic acid. Generally, the degradation rate accelerates as the pH changes from acidic to neutral and alkaline conditions. nih.gov L-ascorbic acid is most stable at lower pH values, and for this reason, acids such as metaphosphoric acid are often used as stabilizers in solutions. cabidigitallibrary.org
In alkaline solutions, the auto-oxidation of the ascorbate (B8700270) dianion (A²⁻) form is accelerated, leading to hydrolysis that forms 2,3-diketogulonic acid. nih.gov Conversely, under acidic conditions in an aerobic environment, dehydroascorbic acid is further degraded to products like 2-furoic acid and 3-hydroxy-pyrone. nih.govmdpi.com Studies have shown that the aerobic degradation at pH 7.0 is faster than at pH 5.0; however, under anaerobic conditions, degradation is retarded at higher pH values. myfoodresearch.com
The degradation kinetics have been observed to follow pseudo-first-order behavior, with the acidic condition of pH 5.0 being more favorable for degradation compared to pH 7.0 and 9.5 in hot-compressed water. nih.gov
Table 1: Effect of pH on L-Ascorbic Acid Retention
| Buffer | pH | Retention after 96 hours (%) |
|---|---|---|
| Acetate | 4 | 59.0 |
| Citrate | 5 | 40.7 |
| Citrate | 6 | 30.05 |
| Phosphate (B84403) | 7 | 6.6 |
| Borate | 8 | 1.53 |
Data sourced from a study on L-ascorbic acid stability in various buffer solutions. cabidigitallibrary.org
Temperature is one of the most critical factors governing the stability of L-ascorbic acid, with higher temperatures generally increasing the rate of degradation. nih.gov The thermal degradation of ascorbic acid often follows first-order kinetics. nih.gov In studies conducted in hot-compressed water between 150°C and 190°C, the degradation was found to conform to pseudo-first-order kinetics. nih.gov
The activation energy (Ea), which indicates the sensitivity of the reaction rate to temperature, varies with pH. For the degradation of L-ascorbic acid in hot-compressed water, the apparent activation energies were found to be 15.77, 31.70, and 47.53 kJ/mol at pH 5.0, 7.0, and 9.5, respectively. nih.gov Another study on thermal degradation in buffer solutions at temperatures from 80 to 100°C also highlighted the significant impact of temperature on reaction rates. myfoodresearch.com It has been noted that at temperatures above 100°C, the effect of oxygen on degradation can be more significant than the effect of temperature itself. nih.gov
Table 2: Apparent Activation Energy (Ea) for L-Ascorbic Acid Degradation at Different pH Values
| pH | Apparent Activation Energy (Ea) (kJ/mol) |
|---|---|
| 5.0 | 15.77 |
| 7.0 | 31.70 |
| 9.5 | 47.53 |
Data from a kinetic study in hot-compressed water. nih.gov
The hydrolysis of L-ascorbic acid and its oxidized form, dehydroascorbic acid, leads to several degradation products. The primary and irreversible hydrolytic step involves the opening of the lactone ring of dehydroascorbic acid to form 2,3-diketogulonic acid. mdpi.commdpi.com
Further degradation of 2,3-diketogulonic acid can yield a variety of smaller molecules. These include threonate, oxalate (B1200264), and erythrulose. nih.govnih.gov In some specific pathways, particularly in certain plant species, tartrate and glycolaldehyde (B1209225) have also been identified as breakdown products. nih.govnih.gov The specific products formed can depend on the prevailing conditions such as pH and the presence of oxygen. nih.gov
Oxidative Degradation Mechanisms
Oxidation is a major pathway for L-ascorbic acid degradation, occurring in both the presence (aerobic) and absence (anaerobic) of oxygen, though the mechanisms and resulting products differ significantly.
In the presence of oxygen, the degradation of L-ascorbic acid is typically the dominant pathway. researchgate.net The process begins with the oxidation of L-ascorbic acid to the unstable intermediate dehydroascorbic acid. mdpi.com This intermediate is then rapidly and irreversibly hydrolyzed, cleaving the lactone ring to form 2,3-diketogulonic acid. mdpi.comresearchgate.net
Subsequent degradation of 2,3-diketogulonic acid under aerobic conditions can lead to a variety of products. Key identified products include 2-furoic acid, 3-hydroxy-2-pyrone, and furfural. nih.govresearchgate.net Other reactive dicarbonyl compounds that can form from the degradation of dehydroascorbic acid include xylosone, threosone, and 3-deoxythreosone. nih.gov
Under anaerobic conditions, L-ascorbic acid degradation proceeds through a different mechanism that does not involve dehydroascorbic acid as an intermediate. nih.govmdpi.com This pathway is generally slower than aerobic degradation. myfoodresearch.com
The primary and most frequently cited product of anaerobic degradation is furfural. nih.govmdpi.com This degradation occurs via the direct cleavage of the lactone ring of ascorbic acid. nih.gov Furfural is a significant compound, particularly in the food industry, as it can participate in further reactions, such as polymerization or combination with amino acids, leading to the formation of brown pigments. nih.gov
Influence of Environmental Factors on Oxidative Stability
The stability of L-Ascorbic acid, phosphate is significantly influenced by various environmental factors that can accelerate its degradation, primarily through oxidation. The key factors affecting its stability are pH, temperature, and exposure to light. Understanding the impact of these factors is crucial for maintaining the compound's efficacy in various applications.
Influence of pH
The pH of the solution is a critical determinant of the stability of ascorbate derivatives. Generally, L-Ascorbic acid is more stable in acidic conditions, with maximum stability observed in the pH range of 2 to 4. nih.gov As the pH increases, particularly under alkaline conditions, the rate of oxidation accelerates. nih.govcabidigitallibrary.org This is because the ascorbate dianion (A²⁻), which is more prevalent at higher pH levels, is more susceptible to auto-oxidation. cabidigitallibrary.org
Studies on various ascorbic acid solutions have demonstrated this pH-dependent degradation. For instance, after 96 hours, the remaining content of vitamin C in different buffer solutions was found to be significantly lower at higher pH values. nih.gov
Table 1: Effect of pH on L-Ascorbic Acid Stability After 96 Hours
| Buffer Solution | pH | Initial Value Retention (%) |
|---|---|---|
| Acetate Buffer | 4.0 | 59.0 |
| Citrate Buffer | 5.0 | 40.7 |
| Citrate Buffer | 6.0 | 30.05 |
| Phosphate Buffer | 7.0 | 6.6 |
| Borate Buffer | 8.0 | 1.53 |
Data sourced from a study on the degradation of L-ascorbic acid in various buffer solutions. nih.gov
For phosphorylated derivatives such as L-ascorbic acid dl-alpha-tocopherol (B57034) phosphoric acid diester potassium salt (EPC-K), stability is also pH-dependent. Significant decomposition (around 50%) was observed at a highly acidic pH of 2 when stored at 50°C for 30 days. wikipedia.org
Influence of Temperature
Temperature is another major factor that directly correlates with the degradation rate of L-Ascorbic acid and its derivatives. researchgate.net Higher temperatures provide the necessary activation energy for oxidation reactions to occur, leading to a more rapid loss of the compound. nih.gov The degradation of ascorbic acid during heat treatment typically follows first-order kinetics. nih.gov
Research has shown a significant decrease in ascorbic acid content when stored at elevated temperatures. For example, in one study, guava juice stored for 7 days in the dark saw a 23.4% degradation at 25°C, which increased to 56.4% at 35°C. nih.gov Storing products at lower temperatures is imperative for preserving the stability of ascorbate compounds. researchgate.net Studies on EPC-K, a phosphorylated derivative, also showed decomposition of as much as 20% after 30 days of storage at 50°C in aqueous ethanolic solutions. wikipedia.org
Table 2: Influence of Temperature on Ascorbic Acid Degradation in Guava Juice (7-Day Storage)
| Storage Temperature (°C) | Degradation (%) |
|---|---|
| 4-10 | Significantly Reduced |
| 25 | 23.4 |
| 35 | 56.4 |
Data from a study on the chemical stability of ascorbic acid. nih.gov
Influence of Light
Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical oxidation of L-Ascorbic acid and its derivatives. nih.gov Ascorbic acid absorbs UV radiation, which can lead to the formation of free radicals that accelerate its degradation. nih.gov The rate of oxidative degradation in the presence of light can be significantly faster than in the dark.
In a study on L-ascorbic acid dl-alpha-tocopherol phosphoric acid diester potassium salt (EPC-K), exposure to sunlight for 30 days resulted in a 25% decomposition of the compound. wikipedia.org This highlights the necessity of storing ascorbate phosphate products in opaque or dark containers to protect them from light-induced degradation.
Mechanisms of Stabilization through Phosphorylation
L-Ascorbic acid is inherently unstable and prone to oxidation, which limits its application. The antioxidant properties of ascorbic acid are attributed to the two hydroxyl groups on the enediol system of the lactone ring. cabidigitallibrary.org However, this enediol group is also the most reactive site and is easily oxidized, leading to the irreversible formation of 2,3-diketogulonic acid and a loss of biological activity. nih.govcabidigitallibrary.org
Phosphorylation is a key strategy to enhance the stability of L-Ascorbic acid. This process involves the esterification of one of the hydroxyl groups, typically at the C-2 position, with a phosphate group. nih.gov Ascorbate derivatives formed by introducing a phosphate group at the C-2 position show markedly better stability than the parent ascorbic acid molecule. nih.gov
The primary mechanism of stabilization through phosphorylation is the protection of the reactive enediol group . By substituting the hydroxyl group at the C-2 position with a phosphate moiety, the most susceptible site for oxidation is blocked. This modification prevents the direct attack of oxygen and other oxidizing agents on the enediol system. The bulky and electronically stable phosphate group acts as a protective shield, sterically hindering the approach of reactants and reducing the electron-donating capacity of the adjacent hydroxyl group at C-3, thereby preventing the initiation of the oxidation cascade.
These phosphorylated derivatives, such as magnesium ascorbyl phosphate and sodium ascorbyl phosphate, are considered highly stable forms of vitamin C that are resistant to degradation from light, oxygen, and water. nih.gov It is important to note that these derivatives are essentially pro-vitamins. They must be converted back into L-Ascorbic acid within the body by enzymatic action (e.g., phosphatases) to exert their physiological and biological effects. nih.gov
Advanced Analytical Characterization Techniques
Spectroscopic Methodologies
Spectroscopic methods are fundamental in elucidating the molecular structure and quantifying L-Ascorbic acid, phosphate (B84403). These techniques rely on the interaction of electromagnetic radiation with the molecule to generate unique spectral fingerprints.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in L-Ascorbic acid, phosphate, thereby confirming its molecular structure. The FT-IR spectrum of a phosphorylated ascorbic acid derivative is distinct from that of its parent compound, L-ascorbic acid, primarily due to the vibrations associated with the phosphate group.
The analysis of magnesium ascorbyl phosphate (APMg) and sodium ascorbyl phosphate (APNa) reveals characteristic absorption bands. A notable sharp band appears around 1414 cm⁻¹ in both phosphate salts, which is absent in the spectrum of ascorbic acid, indicating a direct relationship with the phosphate moiety. researchgate.net Further interpretation of the spectra suggests that the magnesium ion (Mg²⁺) in APMg likely binds to the oxygen of the C1-carbonyl group and an oxygen atom of the phosphate group. researchgate.net In contrast, the spectrum of L-ascorbic acid is characterized by prominent peaks corresponding to C=C stretching (around 1675 cm⁻¹) and various O-H stretching vibrations. researchgate.net By comparing the spectrum of a sample to a reference standard, FT-IR can rapidly confirm the identity and phosphorylation of the ascorbic acid molecule.
Table 1: Key FT-IR Vibrational Frequencies for Ascorbic Acid Derivatives
| Functional Group | Approximate Wavenumber (cm⁻¹) | Compound | Significance |
| C=C Stretch | 1675 | L-Ascorbic Acid | Characteristic of the enol double bond in the lactone ring. researchgate.net |
| Phosphate Group | 1414 | This compound (Mg/Na salts) | A sharp band indicating the presence of the phosphate moiety, absent in the parent molecule. researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation and purity assessment of this compound. It provides detailed information about the carbon-hydrogen framework and the chemical environment of the phosphorus atom.
¹H and ¹³C NMR are used to map the proton and carbon skeletons of the molecule. The chemical shifts in the ¹³C NMR spectrum of L-ascorbic acid are well-documented and serve as a basis for comparison. researchgate.netblogspot.com Upon phosphorylation, these shifts, particularly for carbons near the phosphate group (C-2), are altered, confirming the position of the phosphate ester.
³¹P NMR is highly specific for the phosphorus atom, providing a single, clear signal that confirms the presence of the phosphate group and can help identify different phosphorylated species or impurities.
Quantitative NMR (qNMR) has been successfully employed to determine the purity and establish a mass balance of L-Ascorbic acid 2-phosphate magnesium, achieving a mass balance of approximately 99.9%. nih.govoup.com This demonstrates the high accuracy of qNMR for assaying the compound.
Furthermore, NMR is crucial in identifying impurities. Studies have used NMR to confirm the structures of impurities in L-Ascorbic acid 2-phosphate magnesium samples, identifying them as ethylation derivatives of open-ring products and other phosphorylated derivatives of ascorbic acid. nih.govresearchgate.netnih.gov
Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used, straightforward, and reliable method for the quantification of this compound in solutions. The technique is based on the principle that the molecule absorbs light in the UV range, and the amount of light absorbed is directly proportional to its concentration, as described by the Beer-Lambert law.
The wavelength of maximum absorbance (λmax) for this compound can vary depending on the specific salt form and the pH of the solvent. Research and analytical methods report several different wavelengths for detection and quantification. For instance, methods have been developed using detection at 238 nm, 240 nm, 251 nm, and 255 nm. nih.govnih.govsielc.combohrium.com This variability underscores the importance of determining the λmax under the specific analytical conditions being used. In the analysis of orthophosphates, a common method involves a reaction with ammonium (B1175870) molybdate (B1676688) and ascorbic acid to produce a blue-colored complex, which is then measured at a much higher wavelength, such as 880 nm or 889.4 nm. bergbuilds.domainsasdlib.orgpepolska.pl However, for direct quantification of the intact ascorbyl phosphate molecule, the lower UV range is used.
Table 2: Reported UV Detection Wavelengths for this compound Analysis
| Wavelength (λmax) | Analytical Context | Reference(s) |
| 210 nm | Impurity profiling in RP-HPLC | nih.gov |
| 238 nm | HPLC analysis on a mixed-mode column | sielc.com |
| 240 nm | HPLC assay method validation | nih.gov |
| 251 nm | Spectrophotometric measurement in permeation studies | nih.gov |
| 255 nm | HPLC analysis of various ascorbic acid forms | bohrium.com |
| 280 nm | HPLC analysis in cosmetic mixtures | jfda-online.com |
Chromatographic Separation and Detection
Chromatographic techniques are essential for separating this compound from impurities and other components in complex mixtures, allowing for precise quantification and purity assessment.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier analytical method for assessing the purity of this compound and profiling its related impurities. nih.gov Due to the polar nature of the molecule, specific chromatographic conditions are required to achieve adequate retention and separation on a nonpolar (C18 or C8) stationary phase.
A typical RP-HPLC method involves an acidic mobile phase to suppress the ionization of the phosphate group, thereby increasing its retention on the column. Common mobile phases consist of a mixture of an aqueous buffer, such as phosphate or phosphoric acid, and an organic modifier like acetonitrile (B52724) or methanol (B129727). jfda-online.com For example, one validated method uses a Symmetry® C18 column with a mobile phase of 35/65 (v/v) acetonitrile and 0.1% aqueous phosphoric acid, a flow rate of 1.0 mL/min, and UV detection at 240 nm for the main compound and 210 nm for impurities. Another approach for analyzing multiple whitening agents, including magnesium ascorbyl phosphate, utilized a Cosmosil 5 C18-AR-II column with a mobile phase of 0.05 M KH₂PO₄ buffer (pH 2.5) and methanol (99:1, v/v). jfda-online.com The high resolution of HPLC allows for the separation of closely related impurities, which is critical for the quality control of the compound used as a raw material. oup.comresearchgate.net
Table 3: Example RP-HPLC Method Parameters for this compound Analysis
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase (Column) | Symmetry® C18 (4.6 × 250 mm, 5 µm) | Cosmosil 5 C18-AR-II |
| Mobile Phase | Acetonitrile / 0.1% Phosphoric Acid (35:65, v/v) | 0.05 M KH₂PO₄ (pH 2.5) / Methanol (99:1, v/v) |
| Flow Rate | 1.0 mL/min | Not specified |
| Detection | UV at 240 nm (Assay), 210 nm (Impurities) | UV at 280 nm |
| Reference | jfda-online.com |
The analysis of this compound in complex matrices, such as cosmetic creams or biological samples, presents unique challenges due to the presence of numerous interfering substances. jcsp.org.pk HPLC is the method of choice for these applications because of its superior separating power and sensitivity. researchgate.net
In the analysis of cosmetic formulations, sample preparation is a critical step to extract the analyte from the complex emulsion or cream base. A method for the simultaneous determination of magnesium ascorbyl phosphate and other ingredients in a commercial cosmetic cream was developed using a cyano-propyl column and a methanol gradient for elution. nih.gov Another study successfully quantified five whitening ingredients, including magnesium ascorbyl phosphate, in cosmetics by extracting samples with a phosphate buffer and using RP-HPLC for analysis. jfda-online.com These methods demonstrate the robustness of HPLC in overcoming matrix effects to provide accurate quantification of this compound in finished products, ensuring they meet quality specifications. jcsp.org.pkresearchgate.net The technique has also been adapted for the analysis of ascorbyl phosphates in complex matrices like aquatic feeds, highlighting its versatility. bohrium.comresearchgate.net
Crystallographic Analysis (where applicable for salts/derivatives)
Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the molecular structure of a compound in its solid state. The technique involves directing a focused beam of X-rays onto a small, high-quality single crystal. The resulting diffraction pattern is meticulously measured and analyzed to construct a three-dimensional model of the electron density, from which the atomic structure can be inferred.
Detailed structural characterization of L-Ascorbic acid phosphate salts is crucial for understanding their stability and biological function. However, obtaining crystals suitable for SC-XRD can be challenging. Research into the structure of L-ascorbic acid 2-phosphate magnesium (APMg), a commonly used derivative, was hampered by the inability to produce single crystals of the compound. researchgate.netnih.gov
To overcome this, researchers successfully crystallized and elucidated the structure of the sodium salt of L-ascorbic acid 2-phosphate (APNa). researchgate.netnih.gov The analysis of the APNa crystal provided invaluable insight into the solid-state conformation of the ascorbyl phosphate anion. The structure was solved using direct methods and refined by full-matrix least-squares on F2. researchgate.net The crystallographic data revealed an orthorhombic crystal system with the space group P2₁2₁2₁. researchgate.net This successful analysis provides a critical reference for the structural properties of ascorbyl phosphate derivatives. researchgate.netnih.gov The complete crystallographic data for the sodium salt has been deposited with the Cambridge Crystallographic Data Centre under the deposition number CCDC 1956136. researchgate.net
Table 1: Crystallographic Data for L-Ascorbic acid 2-phosphate sodium salt (APNa) This table is interactive. Users can sort and filter the data.
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₇O₉P·2Na·5H₂O |
| Formula Mass (M) | 412.13 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ (No. 19) |
| wR (all data) | 0.0564 |
| Reflections Collected | 34,227 |
| F(000) | 848 |
| Radiation | Cu-Kα (λ = 1.54184 Å) |
Biochemical Roles and Mechanisms in Vitro Non Human Cellular Systems
Enzymatic Hydrolysis and Bioactivation
The bioactivation of L-Ascorbic acid, phosphate (B84403) is a critical step that precedes its intracellular functions. This process is primarily mediated by the enzymatic hydrolysis of the phosphate group, releasing the active L-ascorbic acid molecule.
Phosphatase-Mediated Dephosphorylation to L-Ascorbic Acid
L-Ascorbic acid, phosphate is designed to be a stable provitamin C, which becomes biologically active upon the enzymatic removal of its phosphate group. This conversion is catalyzed by phosphatases, a class of enzymes that hydrolyze phosphate esters. In various in vitro cell culture systems, the supplementation of the medium with this compound leads to a sustained release of L-ascorbic acid into the cells, overcoming the instability of L-ascorbic acid in typical culture conditions. researchgate.net This enzymatic dephosphorylation is a key event, as the phosphate moiety prevents the molecule from being readily oxidized, thus ensuring a longer-lasting supply of vitamin C to the cells. researchmap.jp The presence of phosphatases in the cellular environment or in the serum component of the culture medium facilitates this conversion, making this compound an effective delivery system for L-ascorbic acid in vitro. nih.gov
Identification and Characterization of Relevant Phosphatases
Both alkaline and acid phosphatases have been implicated in the hydrolysis of this compound. Alkaline phosphatases (ALPs), which are optimally active at alkaline pH, are known to be present on the surface of many cell types and in serum. Studies have shown that bovine kidney alkaline phosphatase activity can be influenced by ascorbic acid, suggesting an interaction between the enzyme and the vitamin. nih.gov Acid phosphatases, with optimal activity in acidic environments, have also been characterized and shown to hydrolyze a variety of phosphate esters. nih.gov For instance, a novel acid phosphatase purified from tobacco leaves demonstrated broad substrate activity, and its hydrolysis of pyridoxal (B1214274) 5'-phosphate was competitively inhibited by other phosphate compounds, indicating it could potentially act on this compound. nih.gov The specific phosphatases responsible for the dephosphorylation of this compound in different cell culture systems can vary depending on the cell type and the composition of the culture medium.
Substrate Specificity and Kinetic Analysis of Hydrolytic Enzymes
The efficiency of the dephosphorylation of this compound is dependent on the substrate specificity and kinetic parameters of the involved phosphatases. While specific kinetic data for this compound with various phosphatases are not extensively detailed in the literature, general principles of phosphatase kinetics apply. The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are key parameters that would define the affinity of the enzyme for this compound and the rate of L-ascorbic acid release. For example, a purified acid phosphatase from tobacco had a Km of 0.24 mM and a Vmax of 2.76 μmol/min/mg with pyridoxal 5'-phosphate as a substrate. nih.gov The presence of acidic residues near the phosphorylation site of a substrate has been shown to be critical for high-affinity binding and catalysis by some protein tyrosine phosphatases, a principle that may extend to the interaction of phosphatases with this compound. nih.gov The hydrolysis of this compound can be influenced by factors such as pH, temperature, and the presence of inhibitors or activators. nih.govresearchgate.net
Cellular Bioactivity and Molecular Interactions
Once dephosphorylated, the released L-ascorbic acid actively participates in various cellular processes, leading to observable effects on cell behavior and function.
Modulation of Extracellular Matrix Synthesis (e.g., Collagen Accumulation in Fibroblasts)
L-Ascorbic acid is a well-established cofactor for prolyl and lysyl hydroxylases, enzymes essential for the post-translational modification and subsequent stabilization of collagen. In vitro studies using human skin fibroblasts have demonstrated that supplementation with this compound significantly enhances collagen synthesis. researchmap.jpnih.govresearchgate.net The presence of 0.1-1.0 mM this compound in the culture medium for three weeks led to a two-fold increase in the relative rate of collagen synthesis compared to total protein synthesis. nih.govresearchgate.net This stimulation of collagen production is crucial for the formation of a three-dimensional, tissue-like extracellular matrix (ECM) in culture. nih.govresearchgate.net The enhanced collagen deposition contributes to the structural integrity of the cell layer and is a key factor in the observed promotion of a more organized tissue-like structure. dergipark.org.tr The effect on collagen synthesis is so central that inhibitors of collagen production, such as L-azetidine 2-carboxylic acid, can attenuate the proliferative effects of this compound. nih.govresearchgate.net
| Cell Type | Concentration of this compound | Observation |
| Human Skin Fibroblasts | 0.1-1.0 mM | 2-fold increase in relative rate of collagen synthesis. nih.govresearchgate.net |
| Human Dermal Fibroblasts | 50 µg/mL | Enhanced collagen deposition. dergipark.org.tr |
Stimulation of Cell Proliferation and Differentiation (e.g., Keratocytes, Muscle Satellite Cells)
This compound has been shown to promote the proliferation and differentiation of various cell types in vitro. In cultured rabbit keratocytes, this compound at concentrations of 0.05-0.1 mM enhanced cell growth. nih.govnih.gov This effect was observed to be more potent and less cytotoxic than equivalent concentrations of L-ascorbic acid, likely due to its greater stability. nih.gov The proliferative effect of this compound on keratocytes appears to be linked to collagen synthesis, as its effect was abrogated by an inhibitor of collagen production. nih.gov
Similarly, studies on bovine skeletal muscle satellite cells, which are muscle stem cells, have indicated that L-ascorbic acid promotes their proliferation and differentiation. nih.govnih.govresearchgate.net This suggests a role for vitamin C in muscle regeneration and growth. youtube.com The enhanced proliferation of human skin fibroblasts in the presence of this compound has also been well-documented, with a four-fold increase in cell growth observed over a three-week period. nih.govresearchgate.net In human osteoblast-like cells, this compound significantly stimulated cell growth and increased the expression of differentiation markers like alkaline phosphatase activity, effects that were also dependent on collagen synthesis. researchmap.jpresearchgate.net
| Cell Type | Concentration of this compound | Effect on Proliferation/Differentiation |
| Rabbit Keratocytes | 0.05-0.1 mM | Enhanced cell growth. nih.gov |
| Human Skin Fibroblasts | 0.1-1.0 mM | 4-fold increase in cell growth over 3 weeks. nih.govresearchgate.net |
| Human Osteoblast-like MG-63 cells | 0.25-1.0 mM | Significant stimulation of cell growth and increased alkaline phosphatase activity. researchmap.jpresearchgate.net |
| Bovine Skeletal Muscle Satellite Cells | 100-400 µM (of L-Ascorbic acid) | Increased myogenic potential and expression of differentiation markers. nih.gov |
Antioxidant Defense Mechanisms at the Cellular Level (e.g., Reactive Oxygen Species Scavenging, DNA Protection)
Once converted to ascorbic acid within the cell, the compound serves as a potent water-soluble antioxidant. nih.gov Its primary antioxidant function is to donate electrons, thereby neutralizing a wide array of reactive oxygen species (ROS) including superoxide (B77818) anion (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH•). nih.govnih.gov This ROS scavenging activity is crucial for protecting vital cellular components from oxidative damage. nih.gov
By directly quenching free radicals, this compound helps to prevent lipid peroxidation in cellular membranes and protects key macromolecules such as proteins and DNA from oxidative modification. nih.govmdpi.com In vitro studies have demonstrated that L-ascorbic acid, 2-phosphate can significantly inhibit the accumulation of ROS and alleviate oxidative damage. nih.govmdpi.com This protective effect extends to the genetic material of the cell; research indicates that it can reduce the frequency of DNA breaks and chromosomal aberrations induced by oxidative stressors. nih.gov For instance, in human SH-SY5Y neuroblastoma cells, L-ascorbic acid, 2-phosphate was shown to attenuate methylmercury-induced apoptosis by inhibiting ROS accumulation and subsequent DNA damage. nih.govmdpi.com
| In Vitro System | Observed Antioxidant Effect | Key Findings | Reference |
|---|---|---|---|
| Human SH-SY5Y Cells | ROS Scavenging & DNA Protection | Attenuated methylmercury-induced ROS accumulation and DNA damage, reducing apoptosis. | nih.govmdpi.com |
| Isolated Mitochondria | ROS Reduction | Reduced ROS amounts by increasing the activity of antioxidant enzymes like Mn-SOD and GPx. | nih.gov |
| General Cell Culture | Lipid Peroxidation Prevention | Inhibits the oxidation of cellular lipids, partly by preserving levels of the lipid-soluble antioxidant vitamin E. | nih.gov |
Cofactorial Roles in Hydroxylation Reactions (e.g., Prolyl Hydroxylase Activity)
Ascorbic acid is an essential cofactor for a large family of enzymes known as the Fe(II) and 2-oxoglutarate-dependent dioxygenases. frontiersin.org A prominent example is prolyl hydroxylase, an enzyme critical for the post-translational modification of proline residues in procollagen (B1174764). nih.govlumenlearning.com This hydroxylation is a prerequisite for the formation of a stable collagen triple helix, the primary structural protein in the extracellular matrix. nih.gov
The catalytic cycle of prolyl hydroxylase requires iron to be in its reduced, ferrous (Fe²⁺) state. lumenlearning.com During the reaction, or in uncoupled reaction cycles where the enzyme is active but a substrate is not hydroxylated, the iron atom at the enzyme's active site can become oxidized to the inactive ferric (Fe³⁺) state. frontiersin.orgtandfonline.com Ascorbic acid's role is to reduce the iron back to its Fe²⁺ form, thereby regenerating the enzyme's activity and allowing it to proceed with further hydroxylation reactions. frontiersin.orglumenlearning.com This function is critical not only for collagen synthesis but also for the activity of other dioxygenases, such as the Hypoxia-Inducible Factor (HIF) prolyl hydroxylases that regulate cellular responses to oxygen levels. nih.govnih.gov Some evidence also suggests that L-ascorbic acid may act as a co-substrate that competes with α-ketoglutarate for binding at the enzyme's active site. nih.govresearchgate.net
| Enzyme Family | Example Enzyme | Biochemical Process | Role of L-Ascorbic Acid | Reference |
|---|---|---|---|---|
| Fe(II) and 2-oxoglutarate-dependent dioxygenases | Collagen Prolyl-4-Hydroxylase (C-P4H) | Collagen Biosynthesis | Reduces enzyme-bound Fe³⁺ to Fe²⁺, maintaining catalytic activity. | frontiersin.orgnih.gov |
| Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) | Regulation of HIF-1α stability | Acts as a cofactor to maintain the enzyme in an active state for HIF-1α hydroxylation. | nih.govnih.gov |
Influence on Gene Expression and Epigenetic Processes (e.g., Histone and DNA Demethylation)
Beyond its antioxidant and cofactorial roles in matrix synthesis, this compound influences fundamental cellular processes through the regulation of gene expression and epigenetic modifications. Studies have shown it can directly modulate the transcription of specific genes. For example, L-ascorbic acid, 2-phosphate was found to increase the expression of the myogenin gene, which promotes differentiation in L6 muscle cells. nih.gov It also stimulates the transcription of procollagen mRNA, enhancing collagen production at the genetic level. nih.gov
Ascorbic acid's most profound regulatory role is in epigenetics, where it acts as a critical cofactor for enzymes that modify DNA and histones. It is required for the optimal activity of the Ten-eleven translocation (TET) family of enzymes, which initiate active DNA demethylation by oxidizing 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC). nih.govnih.govnih.gov By enhancing TET activity, ascorbic acid can induce widespread DNA demethylation, altering gene expression patterns. nih.govnih.gov Similarly, it functions as a cofactor for the Jumonji C (JmjC) domain-containing histone demethylases, which remove methyl groups from histones, thereby influencing chromatin structure and gene accessibility. nih.gov
| Process | Enzyme Family | Mechanism of Action | Outcome | Reference |
|---|---|---|---|---|
| DNA Demethylation | Ten-eleven translocation (TET) enzymes | Acts as a cofactor, enhancing the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC). | Alters DNA methylation patterns, leading to changes in gene expression. | nih.govnih.govnih.gov |
| Histone Demethylation | Jumonji C (JmjC) domain-containing histone demethylases | Serves as a cofactor, facilitating the removal of methyl groups from histone proteins. | Modifies chromatin structure and influences gene transcription. | nih.gov |
| Gene Expression | Not Applicable | Modulates the transcriptional activity of specific genes. | Increased expression of genes like myogenin and procollagen. | nih.govnih.gov |
Interactions with Other Biological Molecules (e.g., Vitamin E)
A well-established interaction in vitro is the synergistic antioxidant relationship between L-ascorbic acid and Vitamin E (α-tocopherol). nih.govskinident.world These two vitamins work in concert to protect cells from oxidative damage, particularly within cellular membranes. nih.gov
Vitamin E is a lipid-soluble antioxidant that resides within membranes and is the primary defender against lipid peroxidation. skinident.world When Vitamin E neutralizes a lipid peroxyl radical, it is itself converted into a relatively unreactive tocopheroxyl radical, thereby losing its antioxidant capacity. nih.gov L-ascorbic acid, a water-soluble antioxidant, can regenerate the active form of Vitamin E by donating an electron to the tocopheroxyl radical at the membrane-cytosol interface. nih.govskinident.world This process restores Vitamin E's antioxidant function, allowing it to scavenge more radicals. This recycling of Vitamin E by ascorbic acid significantly enhances the cell's total antioxidant capacity and provides more robust protection against membrane damage than either vitamin could achieve alone. nih.gov
Metabolic Pathways in Non Mammalian Biological Systems
Plant L-Ascorbic Acid Metabolism and its Phosphate (B84403) Derivatives
L-Ascorbic acid (AsA), an essential antioxidant in plants, is involved in a multitude of physiological processes, including stress resistance, growth, and development. oup.com Its metabolism is a complex network of biosynthesis, catabolism, and recycling pathways. While L-ascorbic acid is the primary active form, its phosphate derivatives, though less prevalent, are relevant in the context of stability and potential metabolic roles.
Plants utilize several routes to synthesize L-ascorbic acid, ensuring a steady supply for their metabolic needs. The most well-characterized of these is the D-mannose/L-galactose pathway, also known as the Smirnoff-Wheeler pathway. researchgate.netresearchgate.net In addition to this primary route, alternative pathways involving D-galacturonic acid and myo-inositol have been proposed and are subjects of ongoing research. oup.comresearchgate.net
Smirnoff-Wheeler Pathway: This is considered the principal pathway for AsA biosynthesis in plants. researchgate.netresearchgate.net It begins with D-glucose-6-phosphate, which is converted through a series of enzymatic steps to GDP-D-mannose. This is then epimerized to GDP-L-galactose. nih.gov The enzyme GDP-L-galactose phosphorylase (GGP), encoded by the VTC2 and VTC5 genes in Arabidopsis, catalyzes a key regulatory step, converting GDP-L-galactose to L-galactose-1-phosphate. nih.gov Subsequent reactions involving L-galactose-1-phosphate phosphatase (VTC4), L-galactose dehydrogenase, and finally L-galactono-1,4-lactone dehydrogenase (GLDH) lead to the formation of L-ascorbic acid. oup.comnih.gov The final step, the oxidation of L-galactono-1,4-lactone, occurs on the inner mitochondrial membrane. nih.gov
D-Galacturonic Acid Pathway: This pathway utilizes D-galacturonic acid, a component of pectin (B1162225) in the plant cell wall, as a precursor for AsA synthesis. frontiersin.org The enzyme D-galacturonate reductase catalyzes the conversion of D-galacturonic acid to L-galactonic acid. researchgate.net This is then converted to L-galactono-1,4-lactone, which enters the final step of the Smirnoff-Wheeler pathway. researchgate.net The functional characterization of the enzymes in this pathway has been described in various fungi and is believed to be operational in plants as well. nih.gov
Table 1: Key Enzymes in L-Ascorbic Acid Biosynthetic Pathways in Plants
| Pathway | Enzyme | Gene (in Arabidopsis) | Substrate | Product |
|---|---|---|---|---|
| Smirnoff-Wheeler | GDP-D-mannose pyrophosphorylase | VTC1 | D-mannose-1-phosphate | GDP-D-mannose |
| GDP-L-galactose phosphorylase | VTC2, VTC5 | GDP-L-galactose | L-galactose-1-phosphate | |
| L-galactose-1-phosphate phosphatase | VTC4 | L-galactose-1-phosphate | L-galactose | |
| L-galactono-1,4-lactone dehydrogenase | GLDH | L-galactono-1,4-lactone | L-ascorbic acid | |
| D-Galacturonic Acid | D-galacturonate reductase | - | D-galacturonic acid | L-galactonic acid |
| Myo-Inositol | myo-inositol oxygenase | MIOX | myo-inositol | D-glucuronic acid |
The breakdown of L-ascorbic acid in plants is an irreversible process that leads to the formation of various compounds, with oxalate (B1200264) and tartrate being the most significant. nih.gov This degradation is distinct from the reversible oxidation of ascorbate (B8700270) to monodehydroascorbate and dehydroascorbate, which are part of the ascorbate-glutathione cycle. nih.gov
Oxalate Formation: In many plant species, the catabolism of L-ascorbic acid results in the formation of oxalic acid and L-threonate. nih.govpnas.org This occurs through the cleavage of the ascorbate molecule between carbon atoms 2 and 3. nih.gov The carbons 1 and 2 of ascorbate form oxalic acid. nih.gov This pathway is particularly important in the context of calcium regulation, as oxalic acid can precipitate as calcium oxalate crystals within specialized cells called idioblasts. nih.govnih.gov Studies have shown that these idioblasts can synthesize oxalic acid from ascorbate precursors, indicating that the entire pathway is contained within these cells. nih.gov
Tartrate Formation: The synthesis of L-tartaric acid from L-ascorbic acid is less common among plant species and is notably prominent in the grape family (Vitaceae). nih.govpnas.org In this pathway, the cleavage of the ascorbate molecule occurs between carbons 4 and 5. pnas.org The four-carbon fragment (carbons 1-4) is converted to tartaric acid. oup.com The proposed intermediate in this pathway is L-idonic acid, which is oxidized in a rate-limiting step. pnas.org
The accumulation of L-ascorbic acid in plants is tightly regulated at both the enzymatic and genetic levels. The expression of genes encoding biosynthetic enzymes is influenced by various developmental and environmental cues, particularly light. oup.com
The enzyme GDP-L-galactose phosphorylase (GGP) is considered a major control point in the Smirnoff-Wheeler pathway. nih.govoup.com Its activity is regulated at the transcriptional, translational, and post-translational levels. oup.com Light has a significant inducing effect on the expression of several AsA biosynthesis genes. nih.gov For instance, the expression of VTC1, which encodes GDP-D-mannose pyrophosphorylase, is controlled by proteolysis via the COP9 signalosome complex in the dark. oup.comnih.gov
Transcription factors also play a crucial role in modulating the expression of AsA biosynthesis genes. oup.com For example, the ethylene (B1197577) response factor ERF98 can transcriptionally activate AsA synthesis, thereby enhancing stress tolerance. nih.gov The co-expression of multiple enzymes in the Smirnoff-Wheeler pathway, such as GMP and GGP, can have a synergistic effect on ascorbate accumulation. researchgate.net
Enzymes involved in ascorbate recycling, such as monodehydroascorbate reductase (MDAR) and dehydroascorbate reductase (DHAR), also contribute to maintaining the ascorbate pool. nih.gov These enzymes regenerate the reduced form of ascorbate from its oxidized states. Additionally, ascorbate peroxidase (APX) and catalase (CAT) are key enzymes in hydrogen peroxide detoxification, a process in which ascorbate is a crucial substrate. mdpi.com
L-ascorbic acid is synthesized in the mitochondria and subsequently distributed to various cellular compartments where it accumulates to different concentrations. nih.govoup.com This transport across membranes is essential for its function throughout the cell. researchgate.net
The cytosol acts as a central hub for ascorbate metabolism, distributing it to other organelles and regenerating its oxidized forms. nih.gov High concentrations of ascorbate are found in the peroxisomes and cytosol (22-23 mM), while lower levels are present in the vacuole (2 mM). nih.gov Chloroplasts, mitochondria, and nuclei contain intermediate concentrations. nih.gov
The transport of ascorbate across membranes is mediated by specific carriers, as it cannot freely diffuse. oup.comresearchgate.net While ascorbate transporters have been well-characterized in animals, the identification and functional analysis of plant ascorbate transporters are still ongoing. researchgate.net There is evidence for carriers of both the reduced (ascorbate) and oxidized (dehydroascorbate) forms in plant membranes. researchgate.net Ascorbate has been detected in various cell types, including those of the vascular bundles, suggesting its transport between different plant organs. nih.gov The apoplast, the space outside the plasma membrane, also contains ascorbate, where it plays a role in protecting against oxidative stress from the external environment. nih.gov
Table 2: Subcellular Distribution of L-Ascorbic Acid in Plant Cells
| Cellular Compartment | Typical Concentration | Key Role |
|---|---|---|
| Peroxisomes | ~23 mM | Detoxification of reactive oxygen species |
| Cytosol | ~22 mM | Hub for metabolism and distribution |
| Chloroplasts | 4-16 mM | Photoprotection, antioxidant defense |
| Mitochondria | 4-16 mM | Site of synthesis, antioxidant defense |
| Vacuole | ~2 mM | Detoxification, potential storage |
| Apoplast | Variable | Defense against external oxidative stress |
Aquatic Animal Metabolism of L-Ascorbic Acid, Phosphate
Many aquatic animals, including most fish and crustaceans, cannot synthesize L-ascorbic acid due to the lack of the enzyme L-gulonolactone oxidase. vliz.benih.gov Therefore, they require a dietary source of vitamin C. L-ascorbic acid itself is unstable and prone to oxidation, making its inclusion in aquafeeds challenging. semanticscholar.org To overcome this, more stable phosphorylated derivatives, such as L-ascorbyl-2-polyphosphate and L-ascorbyl-2-monophosphate, are commonly used. semanticscholar.org
For the phosphorylated forms of L-ascorbic acid to be biologically active, the phosphate group must be removed to release free L-ascorbic acid. This is accomplished through enzymatic hydrolysis in the gastrointestinal tract of aquatic animals.
Studies in various fish species, such as channel catfish (Ictalurus punctatus) and Asian sea bass (Lates calcarifer), have demonstrated the bioavailability of L-ascorbic acid from its phosphate derivatives. nih.gov L-ascorbyl-2-monophosphate has been shown to have equimolar antiscorbutic activity to L-ascorbic acid in channel catfish, indicating efficient hydrolysis and absorption. nih.govresearchgate.net The presence of alkaline phosphatase and other phosphatases in the digestive tract of fish is responsible for cleaving the phosphate ester bond, allowing for the absorption of free ascorbate. The absorbed ascorbate is then distributed to various tissues, such as the liver and brain, where it fulfills its physiological functions.
Table 3: Bioavailability of Ascorbic Acid Forms in Channel Catfish
| Ascorbic Acid Source | Relative Vitamin C Activity (for growth) | Observations |
|---|---|---|
| L-Ascorbic acid | 100% | Effective in preventing deficiency signs. |
| L-ascorbyl-2-monophosphate | 100% | Equal to L-ascorbic acid in promoting growth and preventing deficiency. |
| L-ascorbyl-2-sulfate | ~5.2% | Significantly lower activity compared to L-ascorbic acid and its monophosphate form. |
Mechanisms of Bioactivity in Aquatic Species
This compound, a stable derivative of vitamin C, serves as a vital pro-vitamin in aquafeeds for non-mammalian species like fish and crustaceans. Unlike pure L-ascorbic acid, which is prone to oxidation and degradation during feed processing and storage, phosphorylating the hydroxyl group at the C2 position creates a stable compound. arccjournals.comnih.gov This stability, however, renders the molecule biologically inactive until it undergoes metabolic conversion within the aquatic organism.
The primary metabolic pathway for the bioactivation of this compound is enzymatic hydrolysis. drugbank.com In various fish species, this conversion to the biologically active L-ascorbic acid (AsA) is highly efficient. Studies in rainbow trout have demonstrated that enzymatic hydrolysis is particularly active in the intestine and pyloric caeca at alkaline pH levels and in the liver at acidic pHs. This process ensures a ready and available supply of AsA to the tissues. Once absorbed, L-ascorbyl-2-monophosphate has been shown to have equimolar antiscorbutic activity to L-ascorbic acid in species like channel catfish. researchgate.net
Beyond its direct antioxidant effects, AsA acts as an essential cofactor for numerous enzymatic reactions. ufg.br It is critical for the biosynthesis of collagen, a primary structural protein in connective tissues, bone, and skin, by facilitating the hydroxylation of proline and lysine (B10760008) residues. medex.com.bd This function is fundamental for normal growth, development, and wound healing in aquatic organisms. researchgate.net
Role in Physiological Processes (e.g., Reproductive Biology, Stress Resistance)
The bioavailable L-ascorbic acid, derived from its phosphate precursor, plays a significant role in modulating critical physiological processes in aquatic species, most notably in reproductive biology and stress resistance.
Reproductive Biology
High concentrations of ascorbic acid are naturally found in the gonads of fish, indicating its importance in reproduction. bioflux.com.ro Dietary supplementation with ascorbyl phosphate has been shown to directly influence reproductive success in both male and female aquatic animals. oup.comnih.gov In male rainbow trout (Oncorhynchus mykiss), the concentration of ascorbic acid in the seminal plasma is directly correlated with dietary intake. oup.com Deficiencies can lead to a decline in sperm concentration and motility over the spawning season, ultimately reducing fertility. oup.com The antioxidant properties of ascorbic acid are believed to be crucial for maintaining the genetic integrity of sperm by protecting against oxidative DNA damage. nih.govnih.gov
In female rainbow trout, graded dietary levels of ascorbyl-2-monophosphate led to significantly increased ascorbic acid concentrations in the ovaries and ovulated eggs. nih.gov This increase was correlated with enhanced fecundity and embryo survival, demonstrating that dietary vitamin C is essential for optimizing reproductive output. nih.gov Similarly, in male white shrimp (Penaeus vannamei) broodstock, dietary L-ascorbyl-2-polyphosphate was found to influence sperm quantity. mdpi.comglobalseafood.org
| Species | Parameter Measured | Observed Effect of Supplementation | Reference |
|---|---|---|---|
| Rainbow Trout (Oncorhynchus mykiss) | Sperm Concentration & Motility | Deficiency reduced sperm concentration and motility over the spawning season. | oup.com |
| Rainbow Trout (Oncorhynchus mykiss) | Fertilization & Hatching Rate | Decreased significantly when seminal plasma ascorbate levels fell below a critical threshold. | nih.gov |
| Rainbow Trout (Oncorhynchus mykiss) | Fecundity & Embryo Survival | Significantly increased with higher dietary ascorbyl monophosphate levels. | nih.gov |
| White Shrimp (Penaeus vannamei) | Sperm Quantity | Dietary inclusion influenced sperm cell count in male broodstock. | mdpi.comglobalseafood.org |
| Grass Carp (Ctenopharyngodon idellus) | Sperm Viability | Supplementation improved sperm concentration, motility, and fertilizing ability. | idosi.org |
Stress Resistance
This compound supplementation is a key strategy for enhancing the ability of aquatic organisms to cope with environmental and physiological stress. fao.org Its role as an anti-stressor is linked to its antioxidant and immunomodulatory functions. ufg.br In juvenile Pacific white shrimp, dietary L-ascorbyl-2-polyphosphate was shown to increase survival during acute salinity changes, a common stressor in aquaculture environments. researchgate.net
| Species | Parameter/Stressor | Observed Effect of Supplementation | Reference |
|---|---|---|---|
| Pacific White Shrimp (Litopenaeus vannamei) | Acute Salinity Change | Increased survival after exposure to salinity stress. | researchgate.net |
| Pacific White Shrimp (Litopenaeus vannamei) | Antioxidant Enzyme Activity | Positively affected total antioxidant capacity, glutathione (B108866) reductase, and glutathione peroxidase. | researchgate.net |
| Abalone (Haliotis discus hannai) | Antioxidant Enzyme Activity | Upregulated SOD, CAT, and GPX activities and total antioxidant capacity. | nih.gov |
| Red Swamp Crayfish (Procambarus clarkii) | Immune Response | Increased serum lysozyme (B549824) activity and respiratory burst activity. | researchgate.netnih.gov |
| Various Fish Species | Immune Response | Enhances non-specific immune parameters like phagocytosis and bactericidal activity. | researchgate.net |
Applications in Material Science and Biomedical Engineering
Integration into Biomaterials for Tissue Regeneration
The incorporation of L-ascorbic acid, phosphate (B84403) into biomaterials is a key strategy for enhancing their regenerative capabilities. By providing a sustained local supply of this bioactive molecule, scaffolds and composites can more effectively support and stimulate the growth and repair of damaged tissues.
Chitosan (B1678972), a natural polymer derived from chitin, is widely used in tissue engineering due to its biocompatibility, biodegradability, and structural similarity to glycosaminoglycans found in the extracellular matrix (ECM). researchgate.netmdpi.com When used for bone tissue engineering, chitosan is often combined with calcium phosphate materials, such as hydroxyapatite (B223615) (HAp), to mimic the composition of natural bone. nih.govnih.govdntb.gov.ua The integration of L-ascorbic acid, phosphate into these composites is advantageous as it is known to stimulate osteogenic differentiation and collagen production, which are crucial processes in bone formation. medchemexpress.com
The cationic nature of chitosan allows it to attract negatively charged molecules, which can be utilized in creating porous scaffolds that support cell ingrowth. nih.gov These composites can be engineered to provide a microenvironment that not only offers structural support but also actively promotes tissue regeneration through the release of bioactive molecules like this compound. Recent advancements have focused on modifying chitosan to improve its properties and create composite scaffolds that are promising for successful bone regeneration and defect repair. mdpi.com
Poly-Lactic Acid (PLA) and its copolymers, such as poly(L-lactide-co-ε-caprolactone) (PLCL), are synthetic biodegradable polymers of great interest for tissue engineering applications. nih.gov Scaffolds made from these materials can be loaded with L-ascorbic acid 2-phosphate (A2P) to enhance the production of extracellular matrix components, particularly collagen. nih.govdergipark.org.tr
Research on A2P-releasing PLCL scaffolds has demonstrated significant potential for urological and vaginal tissue engineering. nih.govnih.gov In these studies, A2P was embedded into the scaffold to facilitate the formation of the stromal layer by increasing the collagen production of stromal cells. nih.gov Micro-computed tomography assessments revealed that A2P particles can be evenly distributed within the scaffold architecture. nih.gov The sustained release of A2P from these scaffolds has been shown to enhance the proliferation and collagen production of human adipose-derived stromal cells (hASCs), which is a critical factor for effective tissue regeneration. nih.govnih.gov Similarly, studies on highly porous 3-D scaffolds combining Polylactic acid, Polycaprolactone (B3415563), and Gelatin (PLA/PCL/Gel) with ascorbic acid have shown a positive effect on bone healing and cell proliferation. researchgate.net
Research Findings on A2P-Embedded Scaffolds
| Scaffold Material | Application Area | Key Findings | Reference |
|---|---|---|---|
| scCO₂-foamed PLCL with A2P (scPLCLA2P) | Urethral Tissue Engineering | A2P particles are evenly distributed; enhances hASC proliferation and collagen production. | nih.gov |
| scCO₂-foamed PLCL with A2P (scPLCLA2P) | Vaginal Tissue Engineering | Increases collagen production of vaginal stromal cells, facilitating stromal layer formation. | nih.gov |
| PLA/PCL/Gelatin with Ascorbic Acid | Bone Regeneration | Scaffolds containing 5% ascorbic acid had a positive effect on cell proliferation and bone healing. | researchgate.net |
A critical aspect of incorporating bioactive molecules into biomaterials is controlling their release to ensure a sustained therapeutic effect. researchgate.net For this compound, a prolonged release is desirable to continuously stimulate cells over the course of tissue regeneration. researchgate.net Various techniques are employed to achieve this, with the release mechanism being dependent on factors like the material's composition, porosity, and degradation rate. researchgate.netacs.org
One study investigated the sustained release of hydrophilic L-ascorbic acid 2-phosphate magnesium (ASP) from electrospun polycaprolactone (PCL) scaffolds using three different techniques: blend, coaxial, and emulsion electrospinning. researchgate.net The results showed that the electrospinning technique significantly influenced the release profile. The blend electrospinning technique with a specific binary solvent system was found to be the most effective, demonstrating a desirable sustained release for up to two weeks with a minimal initial burst. researchgate.net In contrast, coaxial electrospinning resulted in a rapid, undesirable burst release within the first 24 hours. researchgate.net Such controlled release systems are crucial for advanced drug delivery in managing chronic diseases and in implantable medical devices. researchgate.net
Release Profiles of ASP from PCL Scaffolds
| Electrospinning Technique | Release Profile | Key Observation | Reference |
|---|---|---|---|
| Blend (DCM–MeOH solvent) | Sustained release over two weeks | Minimal burst release, most desirable profile. | researchgate.net |
| Coaxial | Burst release (~100%) | Undesirable rapid release within the first 24 hours. | researchgate.net |
| Emulsion | Poorer release characteristics | Less effective compared to the blend technique. | researchgate.net |
Advanced Delivery Systems
To improve the stability and bioavailability of this compound, various advanced delivery systems are being developed. These systems aim to protect the molecule from degradation and deliver it efficiently to the target site.
Microemulsions: These are thermodynamically stable, transparent systems of oil, water, and surfactant. Both oil-in-water (o/w) and water-in-oil (w/o) microemulsions have been investigated as carriers for sodium ascorbyl phosphate, a hydrophilic derivative of ascorbic acid. nih.gov Studies have confirmed that sodium ascorbyl phosphate remains stable in these systems and that microemulsions can provide sustained release profiles when the compound is incorporated into the internal aqueous phase. nih.govresearchgate.net
Polymeric Nanoparticles: Encapsulating L-ascorbic acid in polymeric nanoparticles, such as those made from chitosan or polycaprolactone (PCL), offers protection against degradation from factors like light and oxygen. nih.govresearchgate.net Research has shown that both chitosan and PCL nanoparticles have high encapsulation efficiency and can significantly prolong the stability of ascorbic acid compared to its free form. nih.gov For instance, total degradation of free ascorbic acid occurred in 7 minutes, whereas it took 20 minutes in chitosan nanoparticles and 480 minutes in PCL nanoparticles. nih.govresearchgate.net Furthermore, surface functionalization of polymeric nanoparticles with ascorbic acid has been shown to enhance cellular uptake. nih.gov
Bilayer Vesicles: Multilamellar vesicles (MLVs), a type of liposome, have been used to prepare transdermal formulations of L-ascorbic acid 2-phosphate magnesium salt (A2P). nih.govresearchgate.net These vesicles are composed of lipid bilayers that can entrap hydrophilic molecules like A2P. Studies have compared neutral, cationic, and anionic MLVs and found that all three types, whether physically mixed with A2P or with A2P entrapped within them, increased the skin penetration of the drug compared to a simple aqueous solution. nih.gov
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from solid lipids and are considered a promising alternative to other delivery systems like liposomes and polymeric nanoparticles. ingentaconnect.com They have been successfully used to incorporate ascorbic acid by hot homogenization, resulting in high entrapment efficiency and sustained release. nih.govresearchgate.net Ascorbic acid-loaded SLNs have demonstrated enhanced cellular uptake and cytotoxic activity against cancer cells compared to free ascorbic acid. nih.gov
Comparison of Advanced Delivery Systems for L-Ascorbic Acid Derivatives
| Delivery System | Compound Studied | Key Characteristics | Reference |
|---|---|---|---|
| Microemulsions (o/w and w/o) | Sodium ascorbyl phosphate | Good stability; sustained release profiles. | nih.gov |
| Polymeric Nanoparticles (Chitosan, PCL) | L-ascorbic acid | High encapsulation efficiency; protection against degradation. | nih.govresearchgate.net |
| Bilayer Vesicles (MLVs) | L-ascorbic acid 2-phosphate magnesium | Increased skin penetration compared to aqueous solution. | nih.govresearchgate.net |
| Solid Lipid Nanoparticles (SLNs) | L-ascorbic acid | High entrapment efficiency; sustained release; enhanced cellular uptake. | nih.govresearchgate.net |
Research in Functionalized Materials
The chemical properties of L-ascorbic acid and its phosphate derivatives are being harnessed in the synthesis and functionalization of novel materials. This research extends beyond biomedical applications into the broader field of material science.
One notable application is the use of L-ascorbic acid as a reducing agent in the synthesis of metallic nanoparticles. For instance, it is used to reduce gold and palladium precursors to form Au core-Pd shell nanoparticles. acs.org The choice of L-ascorbic acid is advantageous as it promotes the growth of the shell structure rather than the formation of separate palladium nanoparticles. acs.org
Furthermore, the structural characteristics of L-ascorbic acid 2-phosphate magnesium (APMg) have been studied to better understand its biological role and optimize its use as a raw material in cell and tissue therapy. researchgate.net Although its exact solid-state structure is complex, research into its composition and behavior in solution is crucial for elucidating its mechanism of action when incorporated into functional biomaterials. researchgate.net The functionalization of biomaterial surfaces, such as PLA scaffolds, with coatings that can immobilize proteins is another area of research where ascorbic acid derivatives can play a role in enhancing bioactivity. ufrj.br These diverse applications underscore the versatility of this compound as a component in the design of advanced functional materials.
Role in Cell Culture Media for Research Purposes
L-ascorbic acid 2-phosphate (Asc-2P) serves as a highly stable and effective substitute for L-ascorbic acid (AsA) in cell culture media, addressing the latter's inherent instability in aqueous solutions under standard culture conditions. google.comresearchgate.net The instability of AsA, which has a half-life of about 1.5 hours in some media, can lead to the generation of dehydroascorbic acid and fluctuating, unreliable concentrations of the active vitamin. google.com Asc-2P, a long-acting derivative, resists oxidation outside the cell and is enzymatically hydrolyzed intracellularly to release a steady, physiological supply of ascorbic acid. researchgate.netmade-in-china.com This sustained availability is crucial for a variety of cellular processes, making Asc-2P an indispensable supplement for many research applications. made-in-china.com
One of the primary roles of Asc-2P in cell culture is its function as a co-factor for the hydroxylation of proline and lysine (B10760008) residues, a critical step in collagen biosynthesis. sciencesupplements.co.ukeurotier.com This function is fundamental for the formation of a stable extracellular matrix (ECM). Research on human skin fibroblasts has shown that the presence of Asc-2P significantly enhances the rate of collagen synthesis and deposition. rixincosmetics.com This promotion of a three-dimensional, tissue-like structure is vital for studies involving tissue engineering and the differentiation of various cell types. sciencesupplements.co.ukrixincosmetics.com
Asc-2P is particularly instrumental in the directed differentiation of stem cells and progenitor cells. In the context of osteogenic (bone) differentiation, it is a standard component of culture media. made-in-china.com Studies on murine osteoblastic cell lines (MC3T3-E1) and human osteoblast-like cells (MG-63) demonstrate that Asc-2P markedly stimulates the synthesis of osteoblastic differentiation markers, such as alkaline phosphatase (ALP) and osteocalcin. sciencesupplements.co.uksemanticscholar.org This effect is directly linked to its role in promoting the accumulation of a type I collagen matrix, which in turn activates signaling pathways essential for osteoblast maturation. semanticscholar.org Similarly, for human adipose-derived stem cells (hASCs), Asc-2P is necessary for effective osteogenic differentiation, with higher concentrations leading to increased expression of key regulatory genes like Runx2 and enhanced ALP activity. made-in-china.com
Beyond osteogenesis, Asc-2P has been shown to support the proliferation and extend the replicative lifespan of various cell types, including human corneal endothelial cells and adipose-derived stem cells. made-in-china.compolifar.com Unlike AsA, which can sometimes have a growth-repressive effect depending on its concentration, Asc-2P consistently stimulates cell growth across various concentrations. sciencesupplements.co.ukgreenskybio.com This makes it a more reliable supplement for long-term cell culture and for expanding cell populations for research purposes. gardenofmuses.com
Table 1: Effects of L-Ascorbic Acid 2-Phosphate on Osteogenic Differentiation Markers
| Cell Type | Marker | Observation | Reference |
| Murine Osteoblastic Cells (MC3T3-E1) | Alkaline Phosphatase (ALP) | Markedly stimulated synthesis | semanticscholar.org |
| Murine Osteoblastic Cells (MC3T3-E1) | Osteocalcin | Markedly stimulated synthesis | semanticscholar.org |
| Human Osteoblast-like Cells (MG-63) | Collagen Synthesis | Increased expression | sciencesupplements.co.uk |
| Human Osteoblast-like Cells (MG-63) | Alkaline Phosphatase (ALP) | Increased activity | sciencesupplements.co.ukgreenskybio.com |
| Human Adipose Stem Cells (hASCs) | Alkaline Phosphatase (ALP) | Increased activity | made-in-china.com |
| Human Adipose Stem Cells (hASCs) | Runx2 | Increased expression | made-in-china.com |
Potential in Cosmetic and Pharmaceutical Formulation Development (Excluding Clinical Human Trial Data)
The inherent instability of L-ascorbic acid, which readily degrades upon exposure to air, light, and heat, presents a significant challenge for its use in cosmetic and pharmaceutical formulations. made-in-china.comeaudevie.store L-ascorbic acid 2-phosphate and its salt forms, such as Sodium Ascorbyl Phosphate (SAP) and Magnesium Ascorbyl Phosphate (MAP), have been developed as stable, water-soluble precursors that overcome these limitations. google.comeurotier.com These derivatives are enzymatically cleaved in the skin to release active ascorbic acid, allowing for a more controlled and sustained delivery of its benefits. google.comnbinno.com
The primary advantage of these phosphorylated derivatives is their enhanced stability in formulations, particularly at a neutral or near-neutral pH, which is more compatible with skin. google.comgoogle.com Studies have shown that MAP is significantly more stable in solutions and emulsions compared to L-ascorbic acid. eurotier.comgardenofmuses.com For instance, one comparative study demonstrated that a formulation containing SAP was more chemically stable than those with MAP or L-ascorbic acid over a four-week period at various temperatures. eurotier.com This stability ensures that the product maintains its potency throughout its shelf life. eaudevie.store
In cosmetic science, ascorbyl phosphates are valued for their antioxidant properties. They function as effective radical scavengers, protecting skin cells from oxidative stress induced by environmental aggressors like UV radiation and pollution. researchgate.netsemanticscholar.org By neutralizing free radicals, they help to mitigate factors that contribute to the visible signs of skin aging. google.com
Furthermore, these derivatives play a role in supporting collagen synthesis. google.comsciencesupplements.co.uksemanticscholar.org In-vitro studies on skin fibroblasts have shown that Asc-2P stimulates collagen accumulation and cell proliferation. rixincosmetics.com By promoting the formation of collagen, a key structural protein, these compounds help maintain skin's firmness and elasticity, which can contribute to a reduction in the appearance of fine lines and wrinkles. semanticscholar.org
Ascorbyl phosphates also exhibit skin-brightening properties. google.comsemanticscholar.org They are understood to act on the melanin (B1238610) formation process by inhibiting the activity of the enzyme tyrosinase, which is crucial for pigment production. google.comresearchgate.netgoogle.com This mechanism helps in preventing hyperpigmentation and promoting a more even skin tone. semanticscholar.org Research has also indicated that SAP may influence factors linked to acne breakouts, suggesting a potential application in formulations for acne-prone skin due to its soothing effect. greenskybio.com
Table 2: Comparison of L-Ascorbic Acid and its Phosphate Derivatives in Formulations
| Property | L-Ascorbic Acid (AsA) | Sodium/Magnesium Ascorbyl Phosphate (SAP/MAP) | Reference |
| Stability | Highly unstable; degrades with exposure to air, light, heat. | Significantly more stable in formulations, especially at pH > 6.5. | made-in-china.comeaudevie.storegoogle.com |
| Solubility | Water-soluble. | Water-soluble. | google.comsemanticscholar.org |
| Mechanism of Action | Direct action. | Acts as a precursor; converted to ascorbic acid in the skin by enzymes. | google.comnbinno.com |
| Primary Functions | Antioxidant, collagen synthesis, skin brightening. | Antioxidant, collagen synthesis, skin brightening, anti-inflammatory. | google.comresearchgate.netsemanticscholar.org |
| Formulation pH | Requires a low pH (<3.5) for optimal stability and penetration. | Stable and effective at a more neutral pH (around 6.5-7.0). | google.comgoogle.com |
| Skin Irritation Potential | Higher potential for irritation due to low pH. | Lower irritation potential; suitable for sensitive skin. | google.comeaudevie.store |
Development of Stable Forms for Nutritional Fortification
L-ascorbic acid is a vital nutrient, but its instability during food and feed processing and storage poses a significant challenge for nutritional fortification. nih.govvup.sk High temperatures, moisture, and exposure to oxygen and certain metals can lead to rapid degradation, diminishing the nutritional value of the final product. nih.govcerealsgrains.org To address this, stable derivatives such as L-ascorbyl-2-phosphate (and its polyphosphate and monophosphate forms) have been developed and are widely used, particularly in animal and aquaculture feeds. made-in-china.commade-in-china.comsemanticscholar.org
The key advantage of phosphorylated ascorbic acid is its superior stability. The phosphorylation at the C-2 position of the ascorbate (B8700270) molecule protects the chemically reactive enediol group from oxidation. semanticscholar.orgnbinno.com This structural modification makes the vitamin highly resistant to the harsh conditions of feed manufacturing, such as high-temperature granulation and extrusion, as well as degradation during storage. eurotier.com Research has shown that the stability of L-ascorbyl-2-polyphosphate (APP) in pelleted feeds can be up to 83 times greater than that of standard ascorbic acid at 25°C. semanticscholar.org During feed processing, losses of standard ascorbic acid can be as high as 46%, while no apparent loss of APP is detected under similar conditions. semanticscholar.org
These stable forms serve as effective sources of vitamin C upon ingestion. In the gastrointestinal tract, enzymes hydrolyze the phosphate group, releasing biologically active ascorbic acid that can be absorbed and utilized by the animal. nbinno.com Studies in various animal species have confirmed the high bioavailability of ascorbyl phosphates. sciencesupplements.co.uk For instance, research in channel catfish demonstrated that L-ascorbyl-2-monophosphate is as bioavailable as pure crystalline ascorbic acid. usda.gov Similarly, ascorbyl monophosphate has been shown to be more effective at raising plasma vitamin C concentrations in horses compared to standard ascorbic acid. sciencesupplements.co.uk
Table 3: Stability of Ascorbic Acid vs. L-Ascorbyl-2-Polyphosphate (APP) in Feed
| Condition | Form of Vitamin C | Loss/Retention | Reference |
| Milling & Storage (5-7 days, ambient) | L-Ascorbyl-2-Polyphosphate (APP) | ~15% loss of activity | semanticscholar.org |
| Steam-Pelleting (Trout Feed) | L-Ascorbic Acid (AsA) | 46% loss | semanticscholar.org |
| Steam-Pelleting (Trout Feed) | L-Ascorbyl-2-Polyphosphate (APP) | No apparent loss | semanticscholar.org |
| Storage (90 days, 40°C) | L-Ascorbyl-2-Polyphosphate (APP) | ~22% storage loss (estimated) | semanticscholar.org |
| Storage (Frozen, then 12h at room temp) | L-Ascorbic Acid (AsA) | Only trace amounts remained | semanticscholar.org |
Q & A
Q. How can hypothesis-driven experimental design improve reproducibility in L-Ascorbic acid phosphate research?
- Methodology : Predefine hypotheses (e.g., “L-Ascorbic acid phosphate increases collagen synthesis via HIF-1α stabilization”) to guide selection of controls (e.g., HIF-1α knockdown cells) and statistical tests. Use factorial designs to test interactions between variables like concentration, pH, and temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
